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Compound of Interest

Compound Name: NVP-BSK805 trihydrochloride

Cat. No.: B15570939 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for

NVP-BSK805 trihydrochloride, a potent and selective Janus kinase 2 (JAK2) inhibitor. The

information is intended for researchers, scientists, and professionals involved in drug

development and cancer research. This document summarizes key quantitative data, details

relevant experimental methodologies, and visualizes the underlying biological pathways and

experimental workflows.

Core Concepts: Mechanism of Action and
Therapeutic Rationale
NVP-BSK805 is an ATP-competitive inhibitor of JAK2, a non-receptor tyrosine kinase crucial for

signal transduction from cytokine receptors that regulate hematopoiesis and immune

responses.[1][2][3] The discovery of activating mutations in JAK2, such as the V617F mutation,

in a high percentage of patients with myeloproliferative neoplasms (MPNs), including

polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), has

established JAK2 as a key therapeutic target.[3][4] NVP-BSK805 selectively binds to the ATP-

binding site of the JAK2 kinase domain, thereby blocking its catalytic activity.[1] This inhibition

leads to the suppression of downstream signaling pathways, most notably the STAT5 pathway,

which is constitutively activated in JAK2-mutant cells and drives their proliferation and survival.

[1][3][4]
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Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo preliminary

studies of NVP-BSK805.

Table 1: In Vitro Kinase Inhibitory Activity of NVP-BSK805

Target Enzyme IC50 (nM) Ki (nM) Notes

JAK2 JH1 (catalytic

domain)
0.48[5][6][7] 0.43 ± 0.02[7][8]

ATP-competitive

inhibition.[7][8]

Full-length wild-type

JAK2
0.58 ± 0.03[7][8] -

Full-length JAK2

V617F
0.56 ± 0.04[7][8] -

JAK1 JH1 31.63[5][6][7] -

>20-fold selectivity for

JAK2 over other JAK

family members.[1][4]

JAK3 JH1 18.68[5][6][7] -

TYK2 JH1 10.76[5][6][7] -

Table 2: Cellular Activity of NVP-BSK805 in JAK2-Mutant Cell Lines
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Cell Line JAK2 Mutation Assay Endpoint Value

SET-2 V617F Proliferation GI50 88 nM[7]

UKE-1 V617F Proliferation - Responsive[1][2]

CHRF-288-11 T875N Proliferation -
Most sensitive

response[1]

JAK2V617F-

bearing AML cell

lines

V617F Proliferation GI50 <100 nM[7][8]

SET-2, MB-02 V617F Apoptosis -

Concentration-

and time-

dependent

induction of

apoptosis.[9]

INA-6 (Multiple

Myeloma)
IL-6 dependent Proliferation IC50

< 1 µM (IL-6

induced)[10]

Primary

Myeloma Cells

(extramedullary)

- Cytotoxicity IC50
0.5 - 0.6 µM (in 3

of 4 samples)[10]

Table 3: In Vivo Efficacy of NVP-BSK805 in Mouse Models
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Mouse Model Treatment Key Findings

Ba/F3 JAK2V617F cell-driven

model
150 mg/kg, p.o.

Blocked STAT5

phosphorylation, reduced

splenomegaly, and suppressed

leukemic cell spreading.[4][8]

[9]

rhEpo-induced polycythemia in

BALB/c mice
50, 75, and 100 mg/kg, p.o.

Suppressed polycythemia and

splenomegaly.[4][8][11]

Esophageal Squamous Cell

Carcinoma (ESCC) Xenograft

Pretreatment with NVP-

BSK805 before irradiation

Significantly enhanced

radiosensitivity and delayed

tumor growth in vivo.[12][13]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of

NVP-BSK805. These are based on standard, publicly available protocols.

In Vitro JAK Kinase Inhibition Assay
This assay quantifies the ability of NVP-BSK805 to inhibit the enzymatic activity of JAK2. A

common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

Recombinant human JAK2 enzyme (wild-type or V617F mutant)

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

ATP

Biotinylated peptide substrate for JAK2

NVP-BSK805 trihydrochloride

Europium-labeled anti-phosphotyrosine antibody
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Streptavidin-allophycocyanin (SA-APC)

384-well microplates

Plate reader capable of TR-FRET detection

Procedure:

Prepare serial dilutions of NVP-BSK805 in kinase reaction buffer.

In a 384-well plate, add the JAK2 enzyme, biotinylated peptide substrate, and the NVP-

BSK805 dilutions.

Initiate the kinase reaction by adding ATP to a final concentration equivalent to the Km for

JAK2.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction by adding a solution containing EDTA.

Add the detection reagents: Europium-labeled anti-phosphotyrosine antibody and SA-APC.

Incubate in the dark at room temperature for 60 minutes to allow for antibody binding.

Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the

amount of phosphorylated substrate.

Calculate the percent inhibition for each NVP-BSK805 concentration relative to a no-inhibitor

control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the

number of viable cells, to assess the anti-proliferative effects of NVP-BSK805.

Materials:

JAK2-mutant cell lines (e.g., SET-2, UKE-1)
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Complete cell culture medium

NVP-BSK805 trihydrochloride

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

96-well cell culture plates

Spectrophotometer

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight (for adherent cells).

Treat the cells with a range of concentrations of NVP-BSK805 and a vehicle control (e.g.,

DMSO).

Incubate the cells for a specified period (e.g., 72 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

reduce the yellow MTT to purple formazan crystals.

Add solubilization buffer to each well to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.

Calculate the percentage of cell viability for each treatment group compared to the vehicle

control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot for STAT5 Phosphorylation
This technique is used to detect the phosphorylation status of STAT5, a key downstream target

of JAK2, to confirm the inhibitory effect of NVP-BSK805 on the signaling pathway.

Materials:
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JAK2-mutant cells

NVP-BSK805 trihydrochloride

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein quantification assay kit (e.g., BCA assay)

SDS-PAGE gels and electrophoresis apparatus

PVDF or nitrocellulose membranes

Transfer buffer and apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with NVP-BSK805 at various concentrations for a defined period.

Lyse the cells in lysis buffer on ice.

Determine the protein concentration of the lysates.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b15570939?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

To ensure equal protein loading, the membrane can be stripped and re-probed for total

STAT5 and a loading control like β-actin.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by NVP-

BSK805.

Materials:

JAK2-mutant cells

NVP-BSK805 trihydrochloride

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and binding buffer)

Flow cytometer

Procedure:

Treat cells with NVP-BSK805 for various time points (e.g., 24, 48, 72 hours).

Harvest the cells, including both adherent and floating populations.

Wash the cells with cold PBS.

Resuspend the cells in binding buffer.

Add Annexin V-FITC and PI to the cell suspension.

Incubate in the dark at room temperature for 15 minutes.
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Analyze the cells by flow cytometry.

Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-

negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic

(Annexin V-positive, PI-positive).

Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key

signaling pathways and experimental workflows related to NVP-BSK805.
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Caption: The JAK2/STAT5 signaling pathway and the inhibitory action of NVP-BSK805.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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